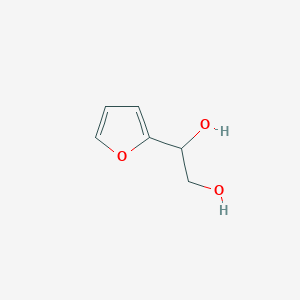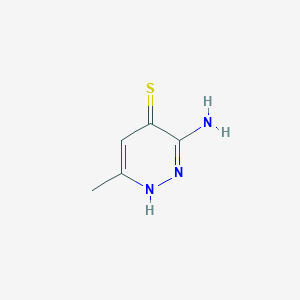
Manganese;dihydrate
Overview
Description
Manganese dihydrate is a chemical compound consisting of manganese ions and water molecules. It is commonly found in the form of manganese(II) chloride dihydrate, which is a pink solid. Manganese is an essential trace element that plays a crucial role in various biological processes, including enzyme function and bone formation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese dihydrate can be synthesized through several methods. One common method involves the reaction of manganese(IV) oxide with concentrated hydrochloric acid, producing manganese(II) chloride dihydrate, water, and chlorine gas: [ \text{MnO}_2 + 4\text{HCl} \rightarrow \text{MnCl}_2 \cdot 2\text{H}_2\text{O} + \text{Cl}_2 ]
Industrial Production Methods: In industrial settings, manganese dihydrate is often produced by treating manganese carbonate with hydrochloric acid. The resulting solution is then carefully neutralized to precipitate impurities, yielding pure manganese dihydrate.
Chemical Reactions Analysis
Types of Reactions: Manganese dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, in basic solutions, hydrogen peroxide can oxidize manganese(II) hydroxide to manganese(IV) oxide: [ \text{Mn(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{MnO}_2 + 2\text{H}_2\text{O} ]
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in basic solutions.
Reduction: Manganese dihydrate can be reduced using reducing agents like sodium borohydride.
Substitution: Manganese dihydrate can undergo substitution reactions with various ligands to form coordination complexes.
Major Products:
Oxidation: Manganese(IV) oxide.
Reduction: Manganese metal or lower oxidation state manganese compounds.
Substitution: Various manganese coordination complexes.
Scientific Research Applications
Manganese dihydrate has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing manganese oxides and other manganese-containing materials.
Biology: Essential for enzyme function and bone formation.
Medicine: Investigated for its potential in treating manganese deficiency and as a component in certain pharmaceuticals.
Industry: Utilized in the production of batteries, ceramics, and as a catalyst in various chemical reactions.
Mechanism of Action
Manganese dihydrate exerts its effects primarily through its role as a cofactor for various enzymes. It is involved in the catalytic activity of enzymes such as superoxide dismutase, which protects cells from oxidative damage. Manganese ions also play a role in the synthesis of proteins and the regulation of metabolic pathways.
Comparison with Similar Compounds
Manganese(II) chloride tetrahydrate: Similar in composition but contains more water molecules.
Manganese(III) acetate dihydrate: Another manganese compound with different oxidation states and properties.
Manganese(II) sulfate monohydrate: Contains sulfate ions instead of chloride ions.
Uniqueness: Manganese dihydrate is unique due to its specific hydration state and its role in various biological and industrial processes. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
manganese;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.2H2O/h;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQJYWORJJEMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940448 | |
| Record name | Manganese hydroxide (Mn(OH)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.969 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18933-05-6 | |
| Record name | Manganese hydroxide (Mn(OH)2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018933056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese hydroxide (Mn(OH)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese hydroxide (Mn(OH)2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















